molecular formula C28H28N6O2 B3028455 MBM-17 CAS No. 2083621-90-1

MBM-17

カタログ番号: B3028455
CAS番号: 2083621-90-1
分子量: 480.6 g/mol
InChIキー: RENORGCYKWQFMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

MBM-17 is a potent inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a significant role in cell cycle regulation and is implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of Nek2, which is crucial for cell proliferation and survival in cancer cells. The compound has an impressive inhibitory concentration (IC50) of 3 nM , indicating its high potency against Nek2 .

Key Mechanisms:

  • Cell Cycle Regulation : By inhibiting Nek2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest, particularly at the G2/M phase. This effect is crucial for preventing cancer cell proliferation .
  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating pro-apoptotic pathways and downregulating anti-apoptotic proteins .
  • Impact on Tumor Growth : In preclinical studies, this compound has shown significant anti-tumor activity both in vitro and in vivo, effectively reducing tumor size in various cancer models .

Efficacy in Cancer Treatment

This compound has been tested across several cancer types, demonstrating its potential as a therapeutic agent. Below are summarized findings from key studies:

Cancer Type Model Efficacy Observed
Gastric CancerMGC-803 Cell LineSignificant reduction in proliferation and migration
Breast CancerMDA-MB-231 Cell LineInduced apoptosis and inhibited cell growth
Lung CancerA549 Cell LineReduced tumor volume in xenograft models

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Gastric Cancer Study :
    • Objective : To evaluate the effects of this compound on gastric cancer cells.
    • Findings : Treatment with this compound resulted in decreased cell viability and migration capabilities, alongside increased apoptosis markers. The study concluded that this compound could be a promising candidate for gastric cancer therapy .
  • Breast Cancer Research :
    • Objective : To assess the impact of this compound on breast cancer progression.
    • Findings : The compound significantly inhibited the growth of MDA-MB-231 cells and induced apoptosis. This suggests that targeting Nek2 with this compound could be an effective strategy for treating aggressive breast cancers .
  • Lung Cancer Clinical Trials :
    • Objective : To investigate the anti-tumor effects of this compound in lung cancer models.
    • Findings : In vivo studies showed that this compound treatment led to substantial reductions in tumor size compared to control groups, supporting its potential as a therapeutic agent for lung cancer patients .

特性

IUPAC Name

4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O2/c1-32(2)12-13-33-18-23(16-31-33)21-10-11-34-25(17-30-27(34)15-21)22-8-9-24(28(29)35)26(14-22)36-19-20-6-4-3-5-7-20/h3-11,14-18H,12-13,19H2,1-2H3,(H2,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENORGCYKWQFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。